molecular formula C8H16Br3N5 B8023712 1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide

1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide

Cat. No.: B8023712
M. Wt: 421.96 g/mol
InChI Key: CDXNHIAJLARVCP-UHFFFAOYSA-N
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Description

1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromine atom attached to a triazole ring, which is further connected to a diazepane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate brominated precursors.

    Attachment of the Diazepane Moiety: The triazole ring is then reacted with a diazepane derivative under controlled conditions to form the desired compound.

    Bromination: The final step involves the bromination of the triazole ring to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, thiols, or amines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide, thiol, or amine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide involves its interaction with specific molecular targets. The bromine atom and triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The diazepane moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide: Similar in structure but with a piperazine ring instead of a diazepane ring.

    3-bromo-1H-1,2,4-triazole: A simpler compound with only the triazole ring and bromine atom.

Uniqueness

1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide is unique due to the combination of the triazole ring, bromine atom, and diazepane structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

1-(5-bromo-1H-1,2,4-triazol-3-yl)-4-methyl-1,4-diazepane;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN5.2BrH/c1-13-3-2-4-14(6-5-13)8-10-7(9)11-12-8;;/h2-6H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXNHIAJLARVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NNC(=N2)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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